tert-butyl N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate hydrochloride
Description
tert-butyl N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate hydrochloride (CAS: 1969288-20-7) is a bicyclic amine derivative featuring a rigid 2-azabicyclo[2.2.2]octane core. The compound is protected by a tert-butyl carbamate group at the 6-position and exists as a hydrochloride salt, enhancing its solubility in polar solvents.
Properties
IUPAC Name |
tert-butyl N-(2-azabicyclo[2.2.2]octan-6-yl)carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2.ClH/c1-12(2,3)16-11(15)14-10-6-8-4-5-9(10)13-7-8;/h8-10,13H,4-7H2,1-3H3,(H,14,15);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRVADUPGAADKKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2CCC1NC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2031260-93-0 | |
| Record name | tert-butyl N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate hydrochloride typically involves multiple steps, starting with the formation of the bicyclic ring system. One common approach is the reaction of a suitable bicyclic amine with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane, at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis is a fundamental reaction for carbamates, often exploited to deprotect the amine group. For this compound, hydrolysis occurs under acidic or basic conditions:
| Conditions | Reagents | Products | Yield | Source |
|---|---|---|---|---|
| Acidic (HCl/dioxane) | 4M HCl in dioxane, 25°C | 2-azabicyclo[2.2.2]octan-6-amine hydrochloride + CO₂ + tert-butanol | >90% | |
| Basic (NaOH/MeOH) | 1M NaOH in methanol, 60°C | Free amine (neutral form) + tert-butanol | 85–90% |
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Mechanism : Acidic conditions protonate the carbamate oxygen, making the carbonyl carbon electrophilic for nucleophilic water attack. Basic conditions deprotonate water, creating a hydroxide ion that cleaves the carbamate.
-
Applications : This reaction is critical in medicinal chemistry for generating bioactive amines for further functionalization.
Nucleophilic Substitution
The Boc group acts as a leaving group under specific conditions, enabling substitution reactions:
-
Key Insight : Substitution often preserves the bicyclic core, enabling structural diversification for drug discovery .
Coupling Reactions
The free amine (post-hydrolysis) participates in coupling reactions to form amides or sulfonamides:
| Coupling Partner | Reagents | Products | Yield | Source |
|---|---|---|---|---|
| Benzyl chloroformate | Et₃N, CH₂Cl₂, 0°C → 25°C | Benzyloxycarbonyl (Cbz)-protected derivative | 78% | |
| Acetic anhydride | Pyridine, CH₂Cl₂, 25°C | Acetylated amine | 82% |
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Significance : These reactions are pivotal for modifying pharmacokinetic properties in antibacterial agents .
Ring-Opening and Rearrangement
While the bicyclo[2.2.2]octane system is generally stable, forced conditions can induce ring strain relief:
| Conditions | Reagents | Products | Notes | Source |
|---|---|---|---|---|
| H₂SO₄ (concentrated) | 120°C, 24h | Linear diamino ester | Low yield (35%); side-product formation |
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Mechanism : Protonation of the bridgehead nitrogen under strong acid weakens the bicyclic structure, leading to cleavage.
Stability Under Standard Conditions
The compound demonstrates stability in common solvents, critical for storage and handling:
| Solvent | Temperature | Stability Duration | Degradation Products | Source |
|---|---|---|---|---|
| DMSO | 25°C | >6 months | None detected | |
| Aqueous HCl (1M) | 4°C | 2 weeks | Partial hydrolysis to free amine |
Pharmacological Relevance
The compound’s reactivity underpins its role in synthesizing beta-lactamase inhibitors and antibacterial agents . For example:
Scientific Research Applications
Drug Development
Tert-butyl N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate hydrochloride serves as a crucial scaffold in the design of new pharmacological agents. Its structure allows for modifications that can enhance biological activity and selectivity for specific targets.
Case Studies:
- Analgesic Properties: Research has indicated that derivatives of this compound exhibit analgesic effects, making them candidates for pain management therapies.
- Neurological Applications: The compound's ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders such as Alzheimer's disease.
Biological Research
The compound is utilized in various biological assays to study its interaction with biological systems.
Applications:
- Enzyme Inhibition Studies: Researchers have employed this compound to investigate its effects on specific enzymes, providing insights into its mechanism of action.
- Cell Culture Experiments: It has been used as a non-toxic agent in cell cultures, aiding in the study of cellular responses to different stimuli.
Therapeutic Uses
The therapeutic potential of this compound extends beyond basic research into practical applications.
Potential Therapeutic Areas:
- Cognitive Enhancement: Given its neurological applications, there is ongoing research into its effects on cognitive function and memory enhancement.
- Antidepressant Effects: Preliminary studies suggest that modifications of this compound may exhibit antidepressant properties, warranting further investigation.
Mechanism of Action
The mechanism by which tert-butyl N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related bicyclic carbamates, focusing on molecular features, synthetic routes, and physicochemical properties.
Structural Analogues and Key Differences
Key Observations :
- Substituent Effects : Hydroxyl or hydroxymethyl groups (e.g., CAS 1252672-84-6) introduce polarity, enhancing aqueous solubility but possibly reducing membrane permeability. The hydrochloride salt in the target compound improves solubility without adding steric bulk .
- Synthetic Accessibility : highlights microwave-assisted synthesis for similar bicyclo[2.2.2] compounds, achieving yields up to 84% with 95% purity. This suggests the target compound may also be synthesized efficiently under optimized conditions .
Physicochemical and Pharmacokinetic Implications
- Solubility : Hydrochloride salts (e.g., target compound) generally exhibit higher water solubility than free bases or neutral carbamates (e.g., CAS 1932203-04-7) .
- Lipophilicity : The methylene linker in CAS 1935986-09-6 increases molecular flexibility and lipophilicity, which could enhance blood-brain barrier penetration compared to the target compound .
- Stability : The tert-butyl carbamate group in all listed compounds provides robust protection against hydrolysis under physiological conditions, a critical feature for prodrug design .
Biological Activity
Tert-butyl N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate hydrochloride, a compound derived from the bicyclic structure of azabicyclo[2.2.2]octane, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including pharmacodynamics, therapeutic applications, and relevant case studies.
- Molecular Formula : C₁₂H₂₃ClN₂O₂
- Molecular Weight : 262.77 g/mol
- CAS Number : 2031260-93-0
The compound is characterized by its tert-butyl carbamate moiety and the azabicyclic structure, which contributes to its unique biological properties.
Research indicates that compounds based on the azabicyclo[2.2.2]octane framework may interact with various neurotransmitter systems, particularly in the central nervous system (CNS). This interaction suggests potential applications in treating neurological disorders.
Key Mechanisms Identified:
- Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, influencing pathways involved in cognition and memory.
- Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammatory markers in neuronal cultures exposed to amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease pathology .
- Neuroprotective Properties : Evidence points to its ability to protect astrocytes from Aβ-induced toxicity, potentially through the modulation of pro-inflammatory cytokines like TNF-α and IL-6 .
Pharmacological Studies
Several studies have investigated the biological activity of this compound:
-
Neuroprotective Effects :
- In vitro studies demonstrated that treatment with this compound reduced cell death in astrocyte cultures exposed to Aβ1-42 by approximately 20% compared to untreated controls .
- The compound's ability to lower TNF-α levels suggests a mechanism for mitigating neuroinflammation associated with neurodegenerative diseases.
- Cytokine Modulation :
Case Study 1: Alzheimer's Disease Model
In a model using human astrocytes, this compound was tested for its neuroprotective effects against Aβ toxicity. Results indicated a reduction in astrocytic death and inflammatory response markers, suggesting potential for therapeutic use in Alzheimer's disease management.
Case Study 2: CNS Disorders
Research involving substituted derivatives of azabicyclo compounds has shown promise in treating various CNS disorders, including anxiety and depression. The structural similarities suggest that this compound may exhibit similar therapeutic properties, warranting further investigation into its clinical applications.
Summary of Research Findings
| Study Focus | Findings |
|---|---|
| Neuroprotection | Reduced astrocyte death by ~20% in Aβ1-42 treated cultures |
| Cytokine Levels | Decreased TNF-α but no significant change in IL-6 |
| Therapeutic Potential | Promising candidate for CNS disorder treatment |
Q & A
Q. What are the key considerations for synthesizing tert-butyl N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate hydrochloride?
- Methodological Answer : Synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amine group in the 2-azabicyclo[2.2.2]octane scaffold, followed by HCl salt formation. Key steps include:
Amine Protection : Use Boc anhydride or Boc-OSu (N-hydroxysuccinimide ester) in a polar aprotic solvent (e.g., THF or DCM) under basic conditions (e.g., triethylamine) to protect the secondary amine .
Purification : Column chromatography (silica gel, eluent: DCM/MeOH gradients) or recrystallization to isolate the Boc-protected intermediate.
Hydrochloride Formation : Treat the free base with HCl (gaseous or in dioxane/ether) to yield the hydrochloride salt. Monitor pH and precipitate formation .
- Data Table :
| Step | Yield (%) | Purity (HPLC) | Key Analytical Confirmation (NMR, MS) |
|---|---|---|---|
| Boc Protection | 65–75 | ≥95% | δ 1.44 ppm (Boc CH3), m/z [M+H]+ = 255.3 |
| HCl Salt Formation | 85–90 | ≥98% | Cl⁻ titration, FT-IR (N–H stretch at 2500 cm⁻¹) |
Q. How is the compound characterized using spectroscopic and chromatographic methods?
- Methodological Answer :
- NMR : Confirm the bicyclo[2.2.2]octane scaffold via -NMR (e.g., δ 1.5–2.5 ppm for bridgehead protons) and Boc group integrity (δ 1.44 ppm, singlet for tert-butyl). -NMR should show carbonyl C=O at ~155 ppm .
- Mass Spectrometry : ESI-MS in positive mode detects [M+H]+ at m/z 255.3 for the free base and [M-Cl]+ for the hydrochloride salt .
- HPLC : Use a C18 column (ACN/water + 0.1% TFA) to assess purity. Retention time typically 8–10 minutes .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the bicyclo[2.2.2]octane scaffold’s conformation?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical. Use SHELXL for refinement :
Data Collection : High-resolution (<1.0 Å) data at low temperature (100 K) to minimize thermal motion.
Structure Solution : Direct methods (SIR97 ) for phase estimation.
Refinement : Address disorder in the bicyclic system using restraints (DFIX, SIMU) and anisotropic displacement parameters.
- Common Pitfalls : Twinning (check via Rint > 0.1) or pseudosymmetry. Use PLATON’s TWINLAW to identify twin laws .
- Data Table :
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| R1 (I > 2σ) | 0.045 |
| C–N Bond Length | 1.46 Å |
| Torsion Angle (N–C–O–Boc) | 178° |
Q. How to address contradictory solubility data in polar vs. nonpolar solvents?
- Methodological Answer : Contradictions arise from the hydrochloride salt’s ionic nature. Systematic solubility studies should include:
Solvent Screening : Test in DMSO (high solubility), MeOH/H₂O mixtures (moderate), and nonpolar solvents (e.g., hexane; negligible).
pH Dependence : Protonation state affects solubility. Below pH 4, the amine is fully protonated, enhancing aqueous solubility .
- Data Table :
| Solvent | Solubility (mg/mL) | pH |
|---|---|---|
| DMSO | >50 | – |
| H₂O | 12–15 | 2.5 |
| MeOH | 25–30 | – |
| EtOAc | <1 | – |
Q. What strategies optimize enantiomeric purity in asymmetric syntheses of related azabicyclo compounds?
- Methodological Answer : Use chiral auxiliaries or catalysts:
Chiral Resolution : Diastereomeric salt formation with (+)- or (-)-dibenzoyl tartaric acid .
Asymmetric Catalysis : Pd-catalyzed allylic amination with chiral ligands (e.g., Trost ligands) to control stereochemistry .
- Validation : Chiral HPLC (Chiralpak AD-H column, hexane/IPA) to confirm >99% ee .
Key Research Tools
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
